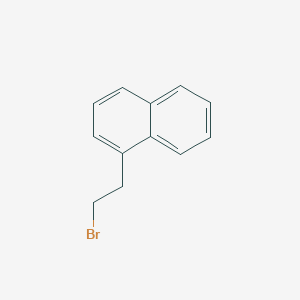

1-(2-Bromoethyl)naphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHCPUFIWQJZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20159983 | |

| Record name | 2-(1-Naphthyl)ethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13686-49-2 | |

| Record name | 2-(1-Naphthyl)ethyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Naphthyl)ethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Bromoethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Bromoethyl)naphthalene synthesis from 1-(2-hydroxyethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(2-bromoethyl)naphthalene from 1-(2-hydroxyethyl)naphthalene, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of two primary synthetic methodologies, detailed experimental protocols, and purification techniques. All quantitative data is summarized for clear comparison, and a logical workflow is presented to guide researchers through the process.

Synthetic Pathways

The conversion of the primary alcohol, 1-(2-hydroxyethyl)naphthalene, to the corresponding alkyl bromide, this compound, is typically achieved through nucleophilic substitution. Two common and effective reagents for this transformation are hydrobromic acid (HBr) and phosphorus tribromide (PBr₃).

Reaction with Hydrobromic Acid (HBr)

This method involves the direct reaction of the alcohol with a concentrated solution of hydrobromic acid. The reaction proceeds via an SN2 mechanism, where the hydroxyl group is protonated by the strong acid to form a good leaving group (water), which is subsequently displaced by the bromide ion.

Reaction with Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a classic reagent for converting primary and secondary alcohols to alkyl bromides.[1][2] The reaction also follows an SN2 pathway, where the alcohol's oxygen atom attacks the phosphorus atom of PBr₃, leading to the formation of a phosphite ester intermediate. This intermediate is then displaced by a bromide ion, resulting in the desired alkyl bromide with inversion of configuration.[3] This method often provides higher yields and avoids the carbocation rearrangements that can occur with other methods.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two synthetic methods. Please note that the yield for the PBr₃ method is based on a similar reaction due to the absence of a specific reported yield for this exact transformation.

| Parameter | Method 1: Hydrobromic Acid | Method 2: Phosphorus Tribromide |

| Starting Material | 1-(2-hydroxyethyl)naphthalene | 1-(2-hydroxyethyl)naphthalene |

| Reagent | 46% w/v Hydrobromic Acid | Phosphorus Tribromide (PBr₃) |

| Mole Ratio (Reagent:Substrate) | Excess | ~0.33 : 1 (PBr₃ : Alcohol) |

| Solvent | None (HBr is the solvent) | Benzene (or other inert solvent) |

| Reaction Temperature | Reflux | -5°C to Room Temperature |

| Reaction Time | 4 hours[4] | 5 - 6 hours |

| Reported Yield | Not explicitly found | 75-80% (estimated) |

| Purity of Product | >95% (after purification) | >97% (after purification) |

Experimental Protocols

Method 1: Synthesis using Hydrobromic Acid

This protocol is adapted from a known procedure for the synthesis of this compound.[4]

Materials:

-

1-(2-hydroxyethyl)naphthalene (10.0 g, 0.058 mol)

-

Hydrobromic acid (46% w/v, 50 ml)

-

Diethyl ether

-

Water

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of 1-(2-hydroxyethyl)naphthalene (10.0 g, 0.058 mol) and 46% (w/v) hydrobromic acid (50 ml) is stirred and heated under reflux for 4 hours.[4]

-

After cooling to room temperature, the reaction mixture is diluted with water (150 ml).

-

The resulting precipitate is extracted with diethyl ether (3 x 150 ml).[4]

-

The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Method 2: Synthesis using Phosphorus Tribromide

This protocol is based on a general procedure for the conversion of primary alcohols to alkyl bromides using PBr₃.

Materials:

-

1-(2-hydroxyethyl)naphthalene (10.2 g, 1 mole)

-

Phosphorus tribromide (9.6 g, 0.36 mole)

-

Dry benzene (50 ml)

-

Dry pyridine (20 g, 0.25 mole)

-

Ice-salt bath

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve phosphorus tribromide (9.6 g, 0.36 mole) in dry benzene (50 ml).

-

Add dry pyridine (15 g) dropwise with stirring over 15 minutes.

-

Cool the mixture to -5°C using an ice-salt bath.

-

A mixture of 1-(2-hydroxyethyl)naphthalene (10.2 g, 1 mole) and dry pyridine (5 g) is added slowly from the dropping funnel over 4 hours, maintaining the internal temperature between -5°C and -3°C.

-

Continue stirring for an additional hour and then allow the reaction to warm to room temperature.

-

The reaction mixture is allowed to stand for 24-48 hours.

-

The mixture is then quenched by carefully adding it to ice-water.

-

The product is extracted with diethyl ether.

-

The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

Purification

The crude this compound obtained from either method can be purified by recrystallization or column chromatography.

Recrystallization

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For naphthalene derivatives, alcohols such as methanol or ethanol are often good choices. A mixed solvent system, like ethanol/water, can also be effective.

General Procedure:

-

Dissolve the crude product in a minimum amount of hot solvent (e.g., methanol).

-

If the solution is colored, it can be treated with a small amount of activated charcoal and then hot-filtered.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Column Chromatography

Column chromatography is an effective method for obtaining highly pure this compound.

Stationary Phase: Silica gel is a common and effective stationary phase.

Mobile Phase (Eluent): A non-polar solvent system is typically used for naphthalene derivatives. A good starting point is a mixture of hexane and a slightly more polar solvent like ethyl acetate (e.g., 99:1 to 95:5 hexane:ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve good separation.

General Procedure:

-

Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the overall experimental workflow and the chemical transformations involved.

Caption: Overall experimental workflow for the synthesis of this compound.

Caption: Simplified reaction pathways for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(2-Bromoethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)naphthalene is a key synthetic intermediate in organic chemistry, valued for its utility in introducing the 1-naphthylethyl moiety into a variety of molecular scaffolds. Its bifunctional nature, combining a reactive alkyl bromide with a sterically defined naphthalene ring system, makes it a versatile building block in the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. The naphthalene core is a prevalent feature in numerous FDA-approved drugs, highlighting the importance of naphthalene-containing synthons in drug discovery.[1][2][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, intended for professionals engaged in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁Br | [4][5] |

| Molecular Weight | 235.12 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 237-238 °C at 760 mmHg | [4] |

| Melting Point | 37-40 °C (decomposes) | |

| Density | 1.646 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.638 | [4] |

| Solubility | Slightly soluble in water. | |

| Flash Point | >230 °F (>110 °C) | [4] |

| CAS Number | 13686-49-2 | [4][5] |

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the bromination of 1-(2-hydroxyethyl)naphthalene.

Synthesis from 1-(2-Hydroxyethyl)naphthalene

A widely used method for the preparation of this compound is the reaction of 1-(2-hydroxyethyl)naphthalene with hydrobromic acid.[6] An alternative approach mentioned in the literature utilizes phosphorus tribromide.[4]

Experimental Protocol:

-

Reactants:

-

1-(2-Hydroxyethyl)naphthalene (1.0 eq)

-

Hydrobromic acid (48% aqueous solution)

-

-

Procedure:

-

A mixture of 1-(2-hydroxyethyl)naphthalene (e.g., 10.0 g, 0.058 mol) and 48% aqueous hydrobromic acid (e.g., 50 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[6]

-

The mixture is heated to reflux and stirred for approximately 4 hours.[6]

-

After cooling to room temperature, the reaction mixture is diluted with water (e.g., 150 mL).[6]

-

The aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether (e.g., 3 x 150 mL).[6]

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[6]

-

-

Purification:

-

The crude product can often be used without further purification.[6] If necessary, purification can be achieved by vacuum distillation.

-

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the primary alkyl bromide. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with various nucleophiles. The bulky naphthalene ring can influence the reaction rate due to steric hindrance, but the primary nature of the alkyl halide generally favors the Sₙ2 pathway.

-

With Oxygen Nucleophiles: Reactions with alkoxides or phenoxides will yield the corresponding ethers. Hydrolysis, though generally slower, will produce 1-(2-hydroxyethyl)naphthalene.

-

With Nitrogen Nucleophiles: Amines, amides, and other nitrogen-containing heterocycles can be alkylated to introduce the 1-naphthylethyl group. For example, it is used in the synthesis of 2-iodo-1-[2-(1-naphthyl)ethyl]-1H-benzimidazole.[4]

-

With Sulfur Nucleophiles: Thiols and thiolates are excellent nucleophiles and react efficiently to form the corresponding thioethers.

-

With Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or Grignard reagents, can be used to form new carbon-carbon bonds.

Stability and Storage

This compound is a combustible liquid and should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] It is known to cause skin and eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment should be used when handling this compound. Over time, and particularly if exposed to light or impurities, alkyl bromides can decompose, potentially liberating hydrogen bromide.

Applications in Drug Development and Organic Synthesis

The 1-naphthylethyl moiety is a valuable pharmacophore in drug discovery. The naphthalene ring system can engage in π-π stacking and hydrophobic interactions within biological targets. This compound serves as a key starting material for the synthesis of compounds with a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Its application in the synthesis of a benzimidazole derivative highlights its role in constructing heterocyclic systems of medicinal interest.[4]

Conclusion

This compound is a versatile and reactive intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceuticals and functional materials. Its well-defined chemical properties and predictable reactivity in nucleophilic substitution reactions make it a valuable tool for the synthetic chemist. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective and safe utilization in a research and development setting.

References

- 1. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 97 13686-49-2 [sigmaaldrich.com]

- 5. This compound | C12H11Br | CID 139541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to 1-(2-Bromoethyl)naphthalene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)naphthalene is a halogenated aromatic hydrocarbon that serves as a valuable and versatile building block in organic synthesis. Its naphthalene core, combined with a reactive bromoethyl group, makes it an important intermediate for the synthesis of a variety of more complex molecules, particularly in the field of medicinal chemistry. The strategic introduction of the naphthalen-1-ylethyl moiety into molecular scaffolds has been shown to impart significant biological activity, ranging from anticancer to enzyme inhibition properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 13686-49-2 |

| Molecular Formula | C₁₂H₁₁Br |

| Molecular Weight | 235.12 g/mol |

| Appearance | Not specified in search results |

| Boiling Point | 237-238 °C at 760 mmHg |

| Density | 1.646 g/mL at 25 °C |

| Refractive Index | n20/D 1.638 |

| SMILES | C1=CC=C2C(=C1)C=CC=C2CCBr |

| InChI | 1S/C12H11Br/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the bromination of 1-(2-hydroxyethyl)naphthalene. The following experimental protocol details a standard laboratory procedure for this transformation.

Experimental Protocol: Synthesis from 1-(2-Hydroxyethyl)naphthalene

Materials:

-

1-(2-Hydroxyethyl)naphthalene

-

Hydrobromic acid (48% aqueous solution)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Water

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-hydroxyethyl)naphthalene.

-

Add a stoichiometric excess of 48% aqueous hydrobromic acid.

-

Heat the mixture to reflux with vigorous stirring for approximately 4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow for Synthesis

1-(2-Bromoethyl)naphthalene: A Comprehensive Technical Guide to Structural Analysis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural analysis and characterization of 1-(2-Bromoethyl)naphthalene, a key intermediate in organic synthesis and drug discovery. This document outlines its chemical and physical properties, spectroscopic data, and detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

This compound is a naphthalene derivative with a bromoethyl substituent at the C1 position. Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁Br | --INVALID-LINK-- |

| Molecular Weight | 235.12 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 13686-49-2 | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 237-238 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.646 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.638 | --INVALID-LINK-- |

| SMILES | C1=CC=C2C(=C1)C=CC=C2CCBr | --INVALID-LINK-- |

| InChI | InChI=1S/C12H11Br/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 | --INVALID-LINK-- |

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of 1-(2-hydroxyethyl)naphthalene with hydrobromic acid.

Experimental Protocol:

-

Combine 10.0 g (0.058 mol) of 1-(2-hydroxyethyl)naphthalene with 50 mL of 46% (w/v) hydrobromic acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture under reflux with stirring for 4 hours.

-

After cooling to room temperature, dilute the reaction mixture with 150 mL of water.

-

Extract the resulting precipitate with diethyl ether (3 x 150 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation.

Structural Characterization

A comprehensive structural characterization of this compound involves a combination of spectroscopic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound was not found in the searched literature, the expected chemical shifts can be predicted based on the molecular structure.

¹H NMR (Predicted):

-

Aromatic Protons (7H): Multiple signals are expected in the range of δ 7.2-8.2 ppm. The protons on the naphthalene ring will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling.

-

Methylene Protons (-CH₂-Ar, 2H): A triplet is expected around δ 3.5-3.8 ppm, coupled to the adjacent methylene group.

-

Methylene Protons (-CH₂-Br, 2H): A triplet is expected further downfield, around δ 3.6-4.0 ppm, due to the deshielding effect of the bromine atom and coupled to the adjacent methylene group.

¹³C NMR (Predicted):

-

Aromatic Carbons (10C): Multiple signals are expected in the range of δ 120-135 ppm.

-

Methylene Carbon (-CH₂-Ar): A signal is expected around δ 35-40 ppm.

-

Methylene Carbon (-CH₂-Br): A signal is expected around δ 30-35 ppm.

Experimental Protocol for NMR Analysis:

-

Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.

-

Assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected Molecular Ion ([M]⁺): m/z = 234 and 236 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.[1]

-

Key Fragment Ions: A prominent fragment at m/z = 155 is observed, corresponding to the loss of the bromoethyl group and formation of the naphthylmethyl cation.[1] Other fragments at m/z = 141 and 127 are also reported.[1]

Experimental Protocol for GC-MS Analysis:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject an aliquot of the solution into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Separate the components of the sample on the GC column.

-

Obtain the mass spectrum of the eluting compound.

-

Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

C-H stretching (aromatic): Peaks are expected around 3050 cm⁻¹.

-

C=C stretching (aromatic): Peaks are expected in the region of 1600-1450 cm⁻¹.

-

C-H bending (aromatic): Peaks for out-of-plane bending are expected in the region of 900-675 cm⁻¹.

-

C-Br stretching: A peak is expected in the range of 600-500 cm⁻¹.

Experimental Protocol for IR Analysis:

-

Acquire the IR spectrum of the neat liquid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Alternatively, place a drop of the liquid between two KBr plates to form a thin film.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Safety Information

This compound is classified as a hazardous substance.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator are recommended.[1]

References

Spectroscopic Analysis of 1-(2-Bromoethyl)naphthalene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-(2-Bromoethyl)naphthalene, a key intermediate in various chemical syntheses. The structural elucidation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a logical workflow for spectroscopic analysis.

While comprehensive experimental spectra for this compound are not widely published, this guide presents a combination of available mass spectrometry data and well-established predictive models for NMR and IR spectroscopy. These predictions are based on the known effects of the molecule's constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons of the naphthalene ring and the aliphatic protons of the bromoethyl side chain. The signals from the ethyl group will appear as two triplets due to coupling between the adjacent methylene groups.

Structure and Proton Numbering:

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-α | 3.7 - 3.9 | Triplet (t) | 2H |

| H-β | 3.5 - 3.7 | Triplet (t) | 2H |

| H-2 to H-8 | 7.3 - 8.2 | Multiplet (m) | 7H |

Note: Predictions are based on standard chemical shift values and substituent effects. The aromatic region (7.3-8.2 ppm) will contain a complex pattern of overlapping multiplets corresponding to the seven distinct protons on the naphthalene ring.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 10 carbons of the naphthalene ring and the 2 carbons of the ethyl side chain.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-β | 31 - 34 |

| C-α | 36 - 39 |

| Aromatic C | 123 - 129 |

| Aromatic C-H | 123 - 129 |

| Aromatic C-ipso | 131 - 134 |

| Aromatic C-q | 134 - 137 |

Note: The prediction of specific shifts for each aromatic carbon without experimental data is complex due to the nuanced effects of the substituent.[1][2][3] The ranges provided are based on data for naphthalene and expected substituent chemical shifts.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, chloroform-d) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure high-resolution spectra.

-

Data Acquisition : Acquire the ¹H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS). The signals are integrated to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H bonds, aliphatic C-H bonds, the aromatic C=C bonds of the naphthalene ring, and the C-Br bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Aliphatic C-H Bend | 1470 - 1370 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

| C-Br Stretch | 690 - 515 | Strong |

Note: These ranges are based on typical frequencies for the specified functional groups.[4][5][6][7]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Thin Film Method) : Since this compound is a liquid at room temperature, the thin film method is appropriate. Place one to two drops of the neat liquid between two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. Gently press the plates together to form a thin, uniform film.

-

Instrument Setup : Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

-

Data Acquisition : A background spectrum of the empty spectrometer is first recorded. Then, the sample spectrum is acquired. The instrument passes a beam of infrared radiation through the sample and a detector measures the amount of light that is transmitted at each wavelength.

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer valuable structural clues.

Mass Spectrometry Data

The mass spectrum of this compound will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[8][9][10] The fragmentation is dominated by the loss of the bromine atom and cleavage at the bond beta to the aromatic ring.

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Proposed Fragment Identity |

| 236 | Moderate | [C₁₂H₁₁⁸¹Br]⁺˙ (M+2) |

| 234 | Moderate | [C₁₂H₁₁⁷⁹Br]⁺˙ (M⁺) |

| 155 | High | [C₁₂H₁₁]⁺ |

| 141 | High (Base Peak) | [C₁₁H₉]⁺ |

| 127 | Moderate | [C₁₀H₇]⁺ |

Data sourced from PubChem.[11] The base peak at m/z 141 likely corresponds to the stable naphthylmethyl cation, formed via benzylic cleavage and loss of CH₂Br.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, this is often done via direct injection or through a gas chromatograph (GC-MS), which separates the sample from any impurities before it enters the mass spectrometer.

-

Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization, EI). This process knocks an electron off the molecule, forming a positively charged molecular ion (M⁺˙).[12][13]

-

Fragmentation : The high energy of the ionization process causes the energetically unstable molecular ions to break apart into smaller, charged fragments and neutral radicals.

-

Mass Analysis : The positive ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Integrated Spectroscopic Workflow

The characterization of this compound is a logical process where the data from each spectroscopic technique provides complementary information to confirm the overall structure.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. m.youtube.com [m.youtube.com]

- 10. savemyexams.com [savemyexams.com]

- 11. This compound | C12H11Br | CID 139541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 1-(2-Bromoethyl)naphthalene in Organic Solvents

Introduction

1-(2-Bromoethyl)naphthalene is a substituted naphthalene derivative with applications in organic synthesis and the development of new chemical entities. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for quantitative solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₁Br[1] |

| Molecular Weight | 235.12 g/mol [1] |

| Appearance | Not specified in literature |

| Boiling Point | 237-238 °C at 760 mmHg |

| Density | 1.646 g/mL at 25 °C |

| Refractive Index | n20/D 1.638 |

Qualitative Solubility Profile

Based on the general principle of "like dissolves like," the non-polar aromatic naphthalene core and the alkyl bromide group of this compound suggest good solubility in a range of organic solvents.[2] While specific data for this compound is scarce, information on structurally related compounds such as naphthalene and other brominated naphthalenes can provide valuable insights. Naphthalene, for instance, is known to be soluble in organic solvents like alcohols, ethers, and acetone.[3] Similarly, 1-bromonaphthalene is reported to be miscible with or soluble in a wide array of common organic solvents.[2] For 2-(bromomethyl)naphthalene, solubility has been noted in chloroform.[4][5]

The following table summarizes the expected qualitative solubility of this compound based on the behavior of these analogous compounds. It is crucial to experimentally verify these predictions for specific applications.

| Solvent Class | Specific Solvents | Expected Qualitative Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble to Miscible |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble to Miscible |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Soluble |

| Amides | N,N-Dimethylformamide (DMF) | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Nitriles | Acetonitrile | Soluble |

Experimental Protocol for Quantitative Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a specific solvent at a given temperature.[2][6]

1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Thermostatically controlled incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

-

Equilibration:

-

Securely cap the vials and place them in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The exact time should be determined by preliminary experiments, ensuring that the concentration of the solute in the solvent remains constant over an extended period.[2]

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in a temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, for finer suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of solute in the samples.

-

-

Data Expression:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

-

3. Safety Precautions

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Diagrams

Caption: Experimental workflow for the determination of solubility using the isothermal shake-flask method.

References

- 1. This compound | C12H11Br | CID 139541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-(Bromomethyl)naphthalene | 939-26-4 [chemicalbook.com]

- 5. 2-(Bromomethyl)naphthalene, 96% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Bromination of Naphthalene Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the bromination of naphthalene and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document delves into the intricacies of reaction pathways, regioselectivity, and the influence of various experimental parameters. Detailed experimental protocols and quantitative data are presented to facilitate practical application and further research.

Core Mechanism: Electrophilic Aromatic Substitution

The primary mechanism for the bromination of naphthalene is electrophilic aromatic substitution (EAS) . Naphthalene is more reactive than benzene towards electrophilic attack due to the fused ring system, which allows for greater stabilization of the intermediate carbocation (also known as an arenium ion or sigma complex).[1]

The reaction proceeds in two main steps:

-

Formation of the Electrophile: Molecular bromine (Br₂) is polarized, and in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), a highly reactive electrophile, the bromonium ion (Br⁺), is generated.[2][3] Naphthalene's higher reactivity means that the reaction can also proceed without a catalyst, albeit at a slower rate.[4][5]

-

Attack of the Electrophile and Resonance Stabilization: The electron-rich π-system of the naphthalene ring attacks the electrophile. This attack preferentially occurs at the C1 (α) position over the C2 (β) position. The reason for this regioselectivity lies in the superior stability of the carbocation intermediate formed upon α-attack. This intermediate can be stabilized by more resonance structures, and critically, two of these resonance structures preserve a fully aromatic benzene ring, which is energetically favorable.[1][6][7] In contrast, the intermediate from β-attack has only one resonance structure that retains a complete benzene ring.[6]

-

Deprotonation: A weak base, such as the FeBr₄⁻ anion formed during the catalytic cycle, abstracts a proton from the carbocation intermediate, restoring the aromaticity of the naphthalene ring and yielding the brominated product along with hydrogen bromide (HBr) and the regenerated catalyst.[2]

Visualizing the Electrophilic Substitution Pathway

The following diagram illustrates the generation of the electrophile and the subsequent attack on the naphthalene ring, leading to the formation of the more stable α-substituted product.

Caption: Electrophilic bromination of naphthalene.

Regioselectivity: Kinetic vs. Thermodynamic Control

The preference for α-substitution in the bromination of naphthalene is a classic example of kinetic control . The reaction leading to 1-bromonaphthalene has a lower activation energy due to the more stable carbocation intermediate, making it the faster-forming product at lower temperatures.[5]

However, under certain conditions, particularly at higher temperatures, the formation of the thermodynamically more stable product, 2-bromonaphthalene, can be observed. This is an example of thermodynamic control . The increased stability of the 2-isomer is attributed to reduced steric hindrance between the bromine atom and the hydrogen at the C8 position (peri-interaction) that is present in the 1-isomer.[8]

The influence of temperature on the product distribution is summarized in the table below.

Quantitative Data on Product Distribution

The following tables summarize key quantitative data on the bromination of naphthalene under various conditions.

Table 1: Influence of Temperature on Isomer Distribution in Naphthalene Bromination [5][9][10][11]

| Reaction Phase | Temperature (°C) | Predominant Isomer | Notes |

| Liquid (no catalyst) | 85 - 215 | 1-Bromonaphthalene | The amount of 2-bromonaphthalene increases with temperature. |

| Gaseous (no catalyst) | < 300 | 1-Bromonaphthalene | Electrophilic substitution is the primary mechanism. |

| Gaseous (no catalyst) | 300 - 500 | Increasing amounts of 2-Bromonaphthalene | A radical substitution mechanism becomes more significant. |

| Gaseous (no catalyst) | > 500 | Approx. 1:1 ratio of 1- and 2-isomers | |

| Liquid (with FeBr₃) | 85 - 215 | Increased formation of 2-Bromonaphthalene | The catalyst promotes the formation of the thermodynamic product. |

Table 2: Influence of Molar Equivalents of Bromine on Product Distribution [12][13]

| Molar Equivalents of Br₂ | Main Products |

| 1 | 1-Bromonaphthalene |

| 2 | 1,4-Dibromonaphthalene and 1,5-Dibromonaphthalene |

| 3 | 1,4,6-Tribromonaphthalene (66%), 1,4-Dibromonaphthalene (8%), 1,5-Dibromonaphthalene (10%) |

| 4 | 1,2,4,6-Tetrabromonaphthalene (92%), 1,3,5,7-Tetrabromonaphthalene (5%) |

Experimental Protocols

This section provides detailed methodologies for key bromination reactions of naphthalene.

Protocol 1: Synthesis of 1-Bromonaphthalene

This protocol is adapted from a standard procedure and is widely used for the laboratory-scale synthesis of 1-bromonaphthalene.[9][14][15]

Materials:

-

Naphthalene (4 moles, 512 g)

-

Carbon tetrachloride (170 mL, 275 g)

-

Bromine (4.4 moles, 220 mL, 707 g)

-

Powdered sodium hydroxide (20-30 g)

Equipment:

-

2 L three-necked round-bottom flask

-

Mechanical stirrer

-

Efficient reflux condenser

-

Dropping funnel

-

Heating mantle

-

Apparatus for vacuum distillation

Procedure:

-

In the 2 L three-necked flask, combine the naphthalene and carbon tetrachloride.

-

Equip the flask with the stirrer, reflux condenser, and dropping funnel.

-

Gently heat the mixture to a boil using the heating mantle.

-

Slowly add the bromine from the dropping funnel over a period of 12-15 hours. The rate of addition should be controlled to minimize the carry-over of bromine with the evolving hydrogen bromide gas.

-

After the addition is complete, continue to stir and heat the mixture until the evolution of HBr ceases (approximately 6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Distill off the carbon tetrachloride under slightly reduced pressure.

-

To the residue, add 20-30 g of powdered sodium hydroxide and stir at 90-100°C for four hours.

-

Transfer the crude product to a distillation flask and perform fractional distillation under reduced pressure.

-

Collect the main fraction of 1-bromonaphthalene at 132-135°C/12 mm Hg.

Protocol 2: Synthesis of Polybrominated Naphthalenes

This protocol describes the synthesis of tribromo- and tetrabromonaphthalenes using a montmorillonite clay catalyst.[12][13]

Materials:

-

Naphthalene

-

Bromine (3 or 4 mole equivalents)

-

Calcined KSF montmorillonite clay

-

Dichloromethane (DCM)

-

Aqueous solution of sodium metabisulfite

Procedure for Tribromination:

-

To a stirred mixture of naphthalene (7.64 mmol, 0.979 g) and calcined KSF clay (4.0 g) in DCM (50 mL), slowly add a solution of bromine (22.92 mmol, 3.66 g) in DCM (10 mL).

-

Stir the mixture in the dark at 25°C for the specified reaction time.

-

Quench the reaction with an aqueous solution of sodium metabisulfite.

-

The crude product can be purified by crystallization to yield 1,4,6-tribromonaphthalene.

Procedure for Tetrabromination:

-

Follow the same procedure as for tribromination, but use 4 mole equivalents of bromine (30.6 mmol, 4.89 g).

-

The crude product can be purified by crystallization to yield 1,2,4,6-tetrabromonaphthalene and 1,3,5,7-tetrabromonaphthalene.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and purification of 1-bromonaphthalene.

Caption: General experimental workflow for naphthalene bromination.

Alternative Bromination Pathways

While electrophilic substitution is the dominant mechanism, other pathways can occur under specific conditions:

-

Free Radical Bromination: At high temperatures (above 300°C) in the gas phase, the bromination of naphthalene can proceed via a free radical mechanism. This leads to an increase in the formation of the 2-bromonaphthalene isomer.[10][11]

-

Photobromination: In the presence of light, the bromination of naphthalene can lead to addition products, such as α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene. Dehydrobromination of this intermediate can then yield 1,3-dibromonaphthalene.

Conclusion

The bromination of naphthalene is a well-established yet nuanced reaction in organic chemistry. The regiochemical outcome is primarily dictated by the principles of electrophilic aromatic substitution, with a strong kinetic preference for the α-position due to the enhanced stability of the corresponding carbocation intermediate. However, reaction conditions, particularly temperature and the presence of catalysts, can significantly influence the product distribution, allowing for the selective synthesis of various bromo- and polybromonaphthalenes. A thorough understanding of these mechanistic principles and experimental parameters is crucial for researchers and professionals in the field of drug development and materials science to effectively utilize naphthalene scaffolds in the design and synthesis of novel compounds.

References

- 1. Draw resonance structures of the intermediate carbocations in the bromina.. [askfilo.com]

- 2. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. princeton.edu [princeton.edu]

- 7. homework.study.com [homework.study.com]

- 8. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Safety and Handling of 1-(2-Bromoethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(2-Bromoethyl)naphthalene, a key intermediate in various synthetic applications. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and potential hazards.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁Br | |

| Molecular Weight | 235.12 g/mol | |

| CAS Number | 13686-49-2 | |

| Appearance | Not explicitly stated, but related naphthalene compounds are white crystalline solids. | |

| Boiling Point | 237-238 °C at 760 mmHg | |

| Density | 1.646 g/mL at 25 °C | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Refractive Index | n20/D 1.638 |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in Table 2.

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation | Skin Irrit. 2 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Eye Irrit. 2 | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | Warning | H335: May cause respiratory irritation. |

Toxicological Profile

Acute exposure to naphthalene can cause:

-

Hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.

-

Liver and neurological damage.

-

Nausea, vomiting, headache, and confusion.[1]

Chronic exposure to naphthalene may lead to:

-

Cataracts and retinal damage.[2]

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The minimum recommended PPE includes:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] |

| Body Protection | Laboratory coat. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if working outside a fume hood or if ventilation is inadequate. |

Engineering Controls

-

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

-

An emergency eyewash station and safety shower must be readily accessible.[3]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Classified as a combustible liquid (Storage Class 10).

-

Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

General Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is worn correctly and the chemical fume hood is functioning properly.

-

Dispensing: Carefully weigh or measure the required amount of this compound within the fume hood. Avoid generating dust or aerosols.

-

Reaction Setup: Perform all reactions in appropriate glassware within the fume hood.

-

Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Spill Cleanup Protocol

For a minor spill (contained within a fume hood):

-

Alert personnel in the immediate area.

-

Wear appropriate PPE , including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

-

Carefully collect the absorbed material into a clearly labeled, sealable hazardous waste container.

-

Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

For a major spill (outside a fume hood or a large volume):

-

Evacuate the immediate area and alert others.

-

If safe to do so, eliminate all ignition sources.

-

Close the laboratory doors to contain the vapors.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

Waste Disposal Protocol

-

All waste materials contaminated with this compound, including empty containers, used absorbent materials, and contaminated PPE, must be treated as hazardous waste.

-

Collect all hazardous waste in designated, properly labeled, and sealed containers.

-

Dispose of the hazardous waste through your institution's EHS-approved waste management program. Do not dispose of this chemical down the drain or in the regular trash.[3]

Visualizations

Risk Assessment and Control Workflow

The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling this compound.

References

1-(2-Bromoethyl)naphthalene stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 1-(2-Bromoethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Ensuring the stability and purity of this reagent is critical for reproducible and reliable experimental outcomes. This technical guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for this compound. It outlines potential degradation pathways based on the chemical properties of bromoalkyl aromatic compounds and presents a detailed experimental protocol for conducting stability studies in accordance with international guidelines.

Introduction

This compound (CAS No: 13686-49-2) is a naphthalene derivative containing a reactive bromoethyl group. This functional group makes it a versatile building block for introducing the naphthylethyl moiety into various molecular scaffolds. However, the presence of the carbon-bromine bond also renders the molecule susceptible to degradation under certain environmental conditions. Understanding the factors that influence its stability is paramount for maintaining its quality and ensuring the integrity of research and development activities. This guide synthesizes available information from safety data sheets (SDS), related chemical literature, and regulatory guidelines to provide a thorough understanding of the stability and storage of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its handling and storage requirements.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁Br | |

| Molecular Weight | 235.12 g/mol | |

| Appearance | Not explicitly stated, likely a liquid or low melting solid | |

| Boiling Point | 237-238 °C at 760 mmHg | |

| Density | 1.646 g/mL at 25 °C | |

| Refractive Index | n20/D 1.638 | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Solubility | Slightly soluble in water. | [1] |

Recommended Storage and Handling

Based on information from various chemical suppliers and safety data sheets, the following conditions are recommended for the storage of this compound to maintain its quality and ensure safety.

General Storage Conditions

-

Temperature: Store in a cool place.[2] Some suppliers of a related compound, 2-(bromomethyl)naphthalene, recommend refrigerated storage at 2-8°C.

-

Atmosphere: Store in a dry, well-ventilated area.[2]

-

Container: Keep the container tightly closed to prevent exposure to moisture and air.[2]

-

Light: Protect from light, as bromo-organic compounds can undergo photochemical decomposition.[3]

Incompatible Materials

To prevent degradation or hazardous reactions, this compound should be stored away from:

-

Strong oxidizing agents

-

Strong bases: Can promote dehydrobromination.[3]

-

Metals: Some metals can catalyze decomposition.

Factors Affecting Stability and Potential Degradation Pathways

Caption: Factors influencing the stability of this compound.

Thermal Decomposition

Elevated temperatures can provide sufficient energy to cleave the carbon-bromine bond, which is often the weakest bond in such molecules.[3] This can lead to the formation of radical species, which can initiate a cascade of further reactions, or elimination reactions such as dehydrobromination to yield vinylnaphthalene.

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce homolytic cleavage of the C-Br bond, generating radical intermediates.[3] Studies on the photodegradation of naphthalene and alkylated naphthalenes have shown the formation of oxygenated products like alcohols, aldehydes, ketones, and quinones in the presence of oxygen and water.

Hydrolysis

The bromoethyl group is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. This reaction would lead to the formation of 1-(2-hydroxyethyl)naphthalene and hydrobromic acid. The accumulation of hydrobromic acid can, in turn, catalyze further degradation. A related compound, 2-(bromomethyl)naphthalene, is noted to react with water.[4]

Oxidation

While the naphthalene ring itself is relatively stable due to its aromaticity, the ethyl bridge could be susceptible to oxidation, particularly in the presence of light and oxygen.

Proposed Experimental Protocol for Stability Testing

As specific stability data for this compound is not publicly available, a well-designed stability study is crucial to determine its shelf-life and appropriate storage conditions. The following protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) and European Medicines Agency (EMA) guidelines for stability testing of new drug substances.[5][6]

Objective

To evaluate the stability of this compound under various environmental conditions to establish a recommended re-test period or shelf-life and optimal storage conditions.

Materials

-

This compound (minimum of three different batches)

-

Appropriate primary packaging (e.g., amber glass bottles with inert caps)

-

Stability chambers with controlled temperature and humidity

Analytical Methods

A stability-indicating analytical method must be used. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. The method should be validated to demonstrate its ability to separate this compound from potential degradation products and impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and characterize any significant degradation products.[7]

-

Purity Assay and Impurity Profiling (HPLC):

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water

-

Detection: UV detector at a wavelength appropriate for the naphthalene chromophore (e.g., 220 nm or 280 nm)

-

Quantification: Area normalization or quantification against a reference standard.

-

Stability Study Design

The study should include long-term and accelerated stability testing. Stress testing is also recommended to identify likely degradation products.

5.4.1. Stress Testing

One batch of this compound should be subjected to stress conditions to understand its intrinsic stability and validate the analytical methods.[5]

-

Thermal Stress: 50°C, 60°C, and 70°C for a defined period (e.g., up to 4 weeks).

-

Photostability: Exposure to a light source according to ICH Q1B guidelines.

-

Hydrolytic Stress: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at elevated temperatures.

-

Oxidative Stress: Exposure to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

5.4.2. Long-Term and Accelerated Stability Studies

Table 2: Proposed Stability Study Conditions

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

*RH = Relative Humidity. Intermediate testing is required if a significant change occurs during the accelerated study.[6]

Evaluation Criteria

A "significant change" is defined as a failure to meet the established specifications for purity and impurity levels. A specification for the purity of this compound should be set (e.g., ≥97.0%). Limits for specified, unspecified, and total impurities should also be established.

Caption: Experimental workflow for stability testing of this compound.

Conclusion

While specific, long-term stability data for this compound is not extensively documented in publicly available literature, an understanding of its chemical structure allows for informed decisions regarding its storage and handling. To ensure its quality and integrity, it is crucial to store this compound in a cool, dry, dark, and well-ventilated environment in a tightly sealed container, away from incompatible materials. For critical applications in research and drug development, it is highly recommended that users either request detailed stability data from the supplier or conduct in-house stability studies following the principles outlined in this guide. Such proactive measures will help to mitigate the risks of using degraded material, thereby ensuring the reliability and reproducibility of experimental results.

References

A Technical Guide to 1-(2-Bromoethyl)naphthalene and its Analogs for Researchers in Drug Discovery

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 1-(2-Bromoethyl)naphthalene and its related compounds. This document provides detailed experimental protocols, quantitative data on the biological activities of naphthalene derivatives, and a discussion of their relevance in modern drug discovery.

Chemical Identity and Synonyms

This compound is a key synthetic intermediate characterized by a naphthalene core functionalized with a bromoethyl group. This reactive moiety makes it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications.

Table 1: Chemical Identifiers for this compound [1][2][3]

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-(1-Naphthyl)ethyl bromide, 2-(α-Naphthyl)ethyl bromide |

| CAS Number | 13686-49-2 |

| Molecular Formula | C₁₂H₁₁Br |

| Molecular Weight | 235.12 g/mol |

| InChI Key | GPHCPUFIWQJZOI-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC=C2CCBr |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data for this compound [4]

| Property | Value |

| Appearance | Not specified, though related compounds are off-white to yellow solids. |

| Boiling Point | 237-238 °C at 760 mmHg |

| Density | 1.646 g/mL at 25 °C |

| Refractive Index | n20/D 1.638 |

| Flash Point | 110 °C (closed cup) |

Synthesis and Experimental Protocols

The synthetic utility of this compound and its derivatives is significant in medicinal chemistry. Below are detailed protocols for the synthesis of the parent compound and a general method for the preparation of related naphthalene structures.

Synthesis of this compound

A straightforward method for the synthesis of this compound involves the reaction of 1-(2-hydroxyethyl)naphthalene with hydrobromic acid.

Experimental Protocol:

-

A mixture of 1-(2-hydroxyethyl)naphthalene (10.0 g, 0.058 mol) and 48% hydrobromic acid (50 ml) is prepared in a round-bottom flask equipped with a reflux condenser.

-

The mixture is stirred and heated under reflux for 4 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water (150 ml).

-

The resulting precipitate is extracted with diethyl ether (3 x 150 ml).

-

The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by distillation or column chromatography on silica gel.

General Protocol for the Synthesis of Substituted Naphthalenes via Electrophilic Cyclization

A versatile method for synthesizing polysubstituted naphthalene derivatives involves the electrophilic cyclization of alkynes. This protocol can be adapted for the synthesis of a variety of naphthalene-based scaffolds.

Experimental Protocol:

-

To a solution of the corresponding propargylic alcohol (0.3 mmol) and sodium bicarbonate (2 equivalents) in acetonitrile (2 mL) at room temperature, add a solution of the electrophile (e.g., Br₂, I₂, ICl; 2 equivalents) in acetonitrile (1 mL) dropwise.

-

Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) and monitor the progress by thin-layer chromatography.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired substituted naphthalene.

Applications in Drug Discovery and Chemical Biology

The naphthalene scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] this compound, with its reactive bromoethyl group, serves as a crucial starting material for the synthesis of these bioactive molecules.

Role as a Synthetic Intermediate

The primary application of this compound is as an electrophilic building block. The bromine atom is a good leaving group, readily displaced by nucleophiles such as amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 1-naphthylethyl moiety into a variety of molecular scaffolds, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

Potential as a Covalent Probe for Target Identification

The alkylating nature of this compound suggests its potential use as a covalent probe in chemical proteomics to identify novel protein targets. The workflow for such an experiment is depicted below.

Caption: Workflow for identifying protein targets of this compound.

This chemoproteomic approach allows for the identification of proteins that are covalently modified by the naphthalene probe, providing insights into its mechanism of action and potential therapeutic targets.[7][8][9][10]

Biological Activity of Naphthalene Derivatives

While specific biological data for this compound is limited in the public domain, numerous studies have demonstrated the potent bioactivity of various naphthalene derivatives. These findings underscore the therapeutic potential of this chemical class.

Table 3: Inhibitory Activity of Selected Naphthalene Derivatives

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Naphthalene-1,4-dione analogues | Human Endometrial Cancer (HEC1A) cells | 1.24 - 9.55 | [11] |

| Naphthalene-chalcone hybrid | A549 lung cancer cells | 7.835 | [6] |

| Naphthalene-chalcone hybrid | VEGFR-2 | 0.098 | [6] |

| Naphthalene-sulfonamide hybrids | MCF7 breast cancer cells | Potent activity reported | [12] |

These data highlight the potential for naphthalene-based compounds to serve as potent inhibitors of cancer cell growth and key signaling enzymes.

Potential Signaling Pathway Involvement

Naphthalene derivatives have been reported to modulate various signaling pathways critical in cancer and inflammation. For instance, certain derivatives act as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key regulator of cell proliferation, survival, and differentiation.[5]

Caption: Potential inhibition of the STAT3 signaling pathway by naphthalene derivatives.

Derivatives of this compound could be synthesized and screened for their ability to inhibit this and other clinically relevant signaling pathways, such as the VEGFR-2 pathway, which is crucial for angiogenesis.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of novel compounds with significant potential in drug discovery. Its utility as a building block for creating libraries of naphthalene derivatives, coupled with the demonstrated biological activity of this compound class, makes it a molecule of high interest for researchers in medicinal chemistry and chemical biology. The protocols and data presented in this guide provide a solid foundation for further exploration of this compound and its analogs as potential therapeutic agents and chemical probes.

References

- 1. This compound | C12H11Br | CID 139541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(1-Naphthyl)ethyl bromide [webbook.nist.gov]

- 3. 2-(1-Naphthyl)ethyl bromide (CAS 13686-49-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1-(2-溴乙基)萘 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]